molecular formula C7H15NO3Si B8246527 (dimethoxymethyl)(3-isocyanatopropyl)silane

(dimethoxymethyl)(3-isocyanatopropyl)silane

Cat. No.: B8246527
M. Wt: 189.28 g/mol
InChI Key: RUXKJPGDMGSMGW-UHFFFAOYSA-N
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Description

(dimethoxymethyl)(3-isocyanatopropyl)silane is a specialized compound gaining attention in the chemical industry for its versatility and efficiency in various applications. This compound, characterized by its structural complexity and reactive nature, serves as a pivotal component in advanced material science. Researchers and industrial chemists are drawn to its potential for creating more durable and resilient materials, thus opening new avenues for development in coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (dimethoxymethyl)(3-isocyanatopropyl)silane typically involves a multi-step reaction process that requires precise control over reaction conditions such as temperature and pressure. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst .

Industrial Production Methods: In traditional preparation methods, this compound is mainly synthesized by the phosgene method and thermal cracking method. due to the high reactivity and danger associated with phosgene, it is challenging for ordinary silane manufacturers to use it as a raw material. The thermal cracking method involves the reaction between aminosilane and diethyl carbonate and diamine carbonate, which requires high temperatures and strict production equipment .

Mechanism of Action

The mechanism of action of (dimethoxymethyl)(3-isocyanatopropyl)silane involves its highly reactive isocyanate group, which interacts with nucleophiles such as amines and alcohols to form stable urethane and urea linkages. These reactions are crucial for creating durable and chemically resistant materials. The silane base provides a robust backbone that is highly reactive with various substrates due to the presence of silicon, further enhancing its reactivity .

Comparison with Similar Compounds

(dimethoxymethyl)(3-isocyanatopropyl)silane is unique due to its combination of a silane base with an isocyanate functional group. Similar compounds include 3-isocyanatopropyl triethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. Compared to these compounds, this compound offers enhanced reactivity and versatility in various applications, particularly in the field of advanced material science .

Properties

IUPAC Name

dimethoxymethyl(3-isocyanatopropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3Si/c1-10-7(11-2)12-5-3-4-8-6-9/h7H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXKJPGDMGSMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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